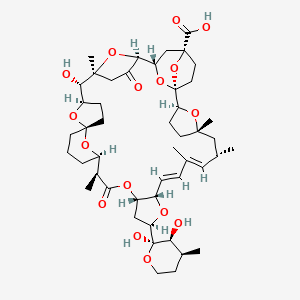

Pectenotoxin 6

Beschreibung

Eigenschaften

Molekularformel |

C47H68O16 |

|---|---|

Molekulargewicht |

889 g/mol |

IUPAC-Name |

(1R,2S,5S,7S,8E,10E,12S,14R,16S,19S,20R,24R,27R,28S,29S,32S,33S,35R)-14-[(2R,3S,4S)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29-pentamethyl-18,31-dioxo-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-35-carboxylic acid |

InChI |

InChI=1S/C47H68O16/c1-25-9-10-31-33(21-36(56-31)47(54)38(49)27(3)13-19-55-47)57-40(51)28(4)30-8-7-14-45(58-30)16-11-32(59-45)39(50)43(6)23-29(48)37(62-43)34-24-44(41(52)53)17-18-46(60-34,63-44)35-12-15-42(5,61-35)22-26(2)20-25/h9-10,20,26-28,30-39,49-50,54H,7-8,11-19,21-24H2,1-6H3,(H,52,53)/b10-9+,25-20+/t26-,27+,28+,30-,31+,32-,33+,34+,35+,36-,37-,38+,39+,42+,43+,44-,45-,46-,47+/m1/s1 |

InChI-Schlüssel |

IJSPTHZVVHPQQN-DPCJHPGCSA-N |

Isomerische SMILES |

C[C@H]1CCO[C@]([C@H]1O)([C@H]2C[C@H]3[C@@H](O2)/C=C/C(=C/[C@H](C[C@@]4(CC[C@H](O4)[C@@]56CC[C@@](O5)(C[C@H](O6)[C@H]7C(=O)C[C@](O7)([C@H]([C@H]8CC[C@]9(O8)CCC[C@@H](O9)[C@@H](C(=O)O3)C)O)C)C(=O)O)C)C)/C)O |

Kanonische SMILES |

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C(=O)O)C)C)C)O |

Synonyme |

pectenotoxin 6 PTX6 |

Herkunft des Produkts |

United States |

Origin, Biogeography, and Phycological Producers of Pectenotoxin 6

Pectenotoxin (B1142415) 6 (PTX6) is a marine biotoxin belonging to the pectenotoxin (PTX) group, a class of polyether macrolides. ontosight.aiifremer.fr Its origin is not from the shellfish in which it is often found, but rather it is a biotransformation product. The primary precursor to PTX6 is Pectenotoxin-2 (PTX2), which is produced by marine dinoflagellates, primarily of the genus Dinophysis. nih.gov This transformation, an oxidation process, occurs within the digestive glands of filter-feeding bivalves, such as scallops, after they ingest the toxin-producing plankton. nih.govsemanticscholar.orgwho.int

The biogeographical distribution of pectenotoxins is extensive, mirroring the global presence of their producing organisms. Species of Dinophysis are found worldwide in tropical, temperate, and boreal waters, inhabiting coastal, neritic, and oceanic environments. frontiersin.org Consequently, pectenotoxins have been identified in shellfish across various regions, including Japan, New Zealand, Australia, and Europe. nih.govnih.gov Pectenotoxin-6, specifically, was notably identified in the Japanese scallop, Patinopecten yessoensis. mdpi.comtandfonline.com

The phycological producers of the parent pectenotoxins are exclusively dinoflagellates of the genus Dinophysis. nih.gov While there are over 100 recognized species within this genus, only a subset is confirmed to produce toxins. ifremer.frnih.gov The primary species responsible for producing the precursor PTX2, and thus leading to the presence of PTX6, include Dinophysis acuta, Dinophysis acuminata, Dinophysis caudata, and Dinophysis fortii. nih.govmdpi.comresearchgate.net

Oceanographic Conditions and Dinophysis Proliferation

The proliferation of Dinophysis species, the primary producers of pectenotoxins, is intricately linked to specific oceanographic conditions. These dinoflagellates are mixotrophic, meaning they derive energy from both photosynthesis and consuming prey, a factor that influences their habitat preferences. frontiersin.org Their growth and accumulation into dense patches or "blooms" are largely governed by physical drivers in the marine environment. researchgate.netfrontiersin.org

Key factors influencing Dinophysis proliferation include water temperature, salinity, nutrient availability, and water column stability. frontiersin.orgresearchgate.net Studies have shown that the initiation of the Dinophysis growth season is often related to the start of the upwelling season, with subsequent blooms favored by weak to moderate upwelling, periods of upwelling relaxation, or downwelling events. researchgate.netnih.gov

| Influencing Factor | Favorable Condition for Dinophysis Proliferation | Source(s) |

| Water Temperature | Warmer waters, increased stratification | frontiersin.org |

| Water Column | Stable, stratified conditions | frontiersin.orgresearchgate.netnih.gov |

| Nutrients | Overabundance of nutrients (eutrophication) | wikipedia.orgcdc.gov |

| Water Movement | Weak/moderate upwelling, downwelling, coastal advection | researchgate.netfrontiersin.orgnih.gov |

Impact of Harmful Algal Blooms on Toxin Levels

Biotransformation and Analog Formation in Marine Organisms

The transformation of dinoflagellate-produced pectenotoxins into other analogs, such as PTX6, primarily occurs within the digestive systems of marine organisms that filter-feed on these microalgae.

Pectenotoxin (B1142415) 2 is the principal pectenotoxin analog produced by several species of Dinophysis. food.gov.uknih.gov When bivalves such as scallops and mussels consume these dinoflagellates, PTX2 undergoes metabolic changes. It is widely recognized as the direct precursor to a series of oxidized derivatives, including Pectenotoxin 6. food.gov.uknih.govfao.orgnih.gov

The conversion of Pectenotoxin 2 to this compound is a stepwise oxidative process that occurs in the digestive glands of bivalves. food.gov.ukfao.org This metabolic pathway involves the progressive oxidation of the methyl group at the C-43 position of the PTX2 molecule. food.gov.ukacs.org

The proposed oxidative pathway is as follows:

PTX2 to PTX1: The initial oxidation converts the C-43 methyl group of PTX2 into a hydroxymethyl group, forming Pectenotoxin 1 (PTX1). food.gov.uk

PTX1 to PTX3: Further oxidation of the hydroxymethyl group of PTX1 results in an aldehyde group, yielding Pectenotoxin 3 (PTX3). food.gov.uk

PTX3 to PTX6: The final step in this oxidative cascade is the oxidation of the aldehyde group of PTX3 to a carboxylic acid group, forming this compound. food.gov.ukacs.org

This metabolic transformation has been demonstrated in species like the Japanese scallop (Patinopecten yessoensis). nih.govacs.orgmdpi.com

Table 1: Oxidative Transformation of Pectenotoxin 2 in Bivalves

| Precursor | Intermediate(s) | Final Product | Site of Transformation | Key Chemical Modification |

|---|---|---|---|---|

| Pectenotoxin 2 | Pectenotoxin 1, Pectenotoxin 3 | This compound | Digestive Gland | Oxidation of C-43 methyl group |

Metabolic processes in marine organisms can lead to the formation of various other pectenotoxin analogs beyond PTX6. One such example is the formation of seco acid derivatives. In many bivalve species, PTX2 can be metabolized to PTX2 seco acid (PTX2 SA) through the hydrolysis of the lactone ring. food.gov.ukmdpi.com This can be further esterified with fatty acids to form acyl-derivatives. mdpi.com

Additionally, stereoisomers of pectenotoxins have been identified. For instance, Pectenotoxin 7 (PTX7) has been characterized as a spiroketal isomer of PTX6. fao.org The identification of these various analogs highlights the complex metabolic fate of pectenotoxins within the marine food web.

Table 2: Key Pectenotoxin Analogues and their Relationship

| Toxin Name | Relationship to PTX6 | Notes |

|---|---|---|

| Pectenotoxin 2 | Precursor | Produced by Dinophysis and oxidized to PTX6 in bivalves. food.gov.uknih.gov |

| Pectenotoxin 1 | Intermediate | Formed by the oxidation of the C-43 methyl group of PTX2. food.gov.uk |

| Pectenotoxin 3 | Intermediate | Formed by the oxidation of the hydroxymethyl group of PTX1. food.gov.uk |

| Pectenotoxin 7 | Isomer | A spiroketal stereoisomer of PTX6. fao.org |

| PTX2 seco acid | Related Metabolite | Formed by hydrolysis of the lactone ring of PTX2. food.gov.ukmdpi.com |

Structural Elucidation and Stereochemical Characterization of Pectenotoxin 6

Elucidation of Polyether Macrolide Scaffold

The fundamental structure of the pectenotoxins is a large macrolide ring system featuring multiple ether linkages. psu.edumdpi.com The elucidation of this polyether scaffold for PTX6 and its analogues has been accomplished through a combination of advanced spectroscopic techniques.

Determination of Absolute Configuration

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, is a critical step in the characterization of a chiral molecule like PTX6. This has been achieved through sophisticated NMR spectroscopic methods and complementary techniques.

A pivotal study in defining the absolute stereochemistry of PTX6 involved the use of nuclear magnetic resonance (NMR) spectroscopy in conjunction with a chiral anisotropic reagent, specifically phenylglycine methyl ester (PGME). tandfonline.comoup.comnih.gov In this method, (R)- and (S)-PGME were condensed with the carboxylic acid group of PTX6 to form diastereomeric amides. tandfonline.com The phenyl group of the PGME reagent creates an anisotropic magnetic field that influences the chemical shifts of nearby protons in the PTX6 molecule. tandfonline.com By analyzing the differences in the ¹H-NMR spectra of the two diastereomeric amides, the absolute configuration at the adjacent chiral center (C-18) could be determined as S. tandfonline.com This key assignment, combined with previously established relative stereochemistry from X-ray crystallography studies of PTX1, allowed for the assignment of the other chiral centers within the PTX6 molecule. nih.govtandfonline.com

Table 1: Assigned Absolute Configuration of Chiral Centers in Pectenotoxin (B1142415) 6

| Carbon Atom | Absolute Configuration | Carbon Atom | Absolute Configuration |

|---|---|---|---|

| C2 | R | C22 | R |

| C3 | S | C25 | R |

| C7 | R | C27 | R |

| C10 | S | C32 | R |

| C11 | S | C33 | R |

| C12 | R | C35 | S |

| C15 | R | C36 | S |

| C16 | R | C37 | R |

| C18 | S | C38 | R |

| C21 | S |

Data sourced from Sasaki et al., 1997. tandfonline.com

Mass spectrometry (MS) has played a significant role in the characterization of PTX6 and its analogues. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), has been used for the detection and analysis of PTX6. capes.gov.brnih.gov In negative ion mode ESI-MS, PTX6 exhibits an abundant [M-H]⁻ ion at m/z 887. capes.gov.brnih.gov Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis, which helps to confirm the molecular weight and aspects of the compound's structure. researchgate.netmdpi.com While MS is essential for identifying and quantifying the toxin, NMR spectroscopy remains the primary tool for the detailed elucidation of its complex stereochemistry. researchgate.net

Application of NMR Spectroscopy with Chiral Anisotropic Reagents

Comparative Structural Analysis with Pectenotoxin Analogues

The structure of PTX6 is closely related to other members of the pectenotoxin family. psu.edumdpi.com Pectenotoxin-2 (PTX2) is considered a primary precursor from which other analogues are formed through metabolic processes in shellfish. nih.govnih.gov For instance, PTX6 is an oxidation product of PTX2. fao.orgwho.int

A key difference among some pectenotoxin analogues is the stereochemistry at the C7 spiroketal center. psu.edu For example, PTX7 is the C7 epimer of PTX6. psu.edu This epimerization is thought to be a detoxification process that occurs in scallops. psu.edu Other analogues, such as PTX11, feature additional hydroxylation on the core structure. acs.org The comparison of ¹H and ¹³C NMR data between PTX6 and its analogues, like PTX2 seco acid, reveals shifts in proton and carbon signals that are indicative of structural changes, such as the opening of the macrolactone ring. oup.com

Table 2: Comparison of Selected Pectenotoxin Analogues

| Compound | Key Structural Difference from PTX6 |

|---|---|

| Pectenotoxin-1 (PTX1) | Differs in the substituent at C43. psu.edu |

| Pectenotoxin-2 (PTX2) | Precursor to PTX6; lacks the oxidation at C43. nih.govpsu.edu |

| Pectenotoxin-4 (PTX4) | C7 epimer of PTX1. psu.edu |

| Pectenotoxin-7 (PTX7) | C7 epimer of PTX6. psu.edu |

| Pectenotoxin-11 (PTX11) | Contains an additional hydroxyl group at C34 compared to PTX2. acs.org |

This comparative analysis is essential for understanding structure-activity relationships within the pectenotoxin class and for identifying new, naturally occurring analogues. nih.govoup.com

Molecular and Cellular Mechanisms of Action of Pectenotoxin 6

Actin Cytoskeleton Disruption as a Primary Target

The actin cytoskeleton is a fundamental component of eukaryotic cells, crucial for maintaining cell shape, motility, and internal organization. biologists.com Pectenotoxin (B1142415) 6 has been identified as a potent disruptor of this critical cellular structure. capes.gov.brnih.gov

Inhibition of Actin Polymerization and F-actin Depolymerization

Research has demonstrated that PTX6 exerts its cytotoxic effects primarily through the disruption of actin dynamics. ontosight.ai Specifically, PTX6 has been shown to cause a time- and dose-dependent depolymerization of filamentous actin (F-actin) in neuroblastoma cells. nih.govcapes.gov.br One study reported a half-maximal effect at approximately 700 nM after 24 hours of exposure. nih.govcapes.gov.br This depolymerizing effect leads to a significant reduction in the F-actin microfilament network within cells. biologists.com For instance, in rabbit intestinal cells, PTX6 produced a substantial decrease in F-actin microfilaments. biologists.com This disruption of the F-actin network has also been observed in enterocytes. nih.gov The mechanism is believed to involve the inhibition of actin polymerization, a process by which globular actin (G-actin) monomers assemble into F-actin filaments. ontosight.ai

Effects on Cellular Signaling Pathways

Investigations into the broader cellular effects of Pectenotoxin 6 have explored its influence on key second messenger signaling pathways.

Investigation of Cytosolic Calcium Modulation

Studies have shown that PTX6 does not appear to directly modulate cytosolic calcium levels under normal conditions. In human lymphocytes, PTX6 did not alter cytosolic calcium concentrations in either a calcium-containing or a calcium-free medium. nih.govcapes.gov.br Similarly, in rabbit intestinal cells, the damage to the F-actin cytoskeleton by PTX6 was found to be unrelated to calcium flux. biologists.com However, a more nuanced effect was observed when capacitative calcium influx—a process where calcium enters the cell in response to the depletion of intracellular stores—was first activated. Under these specific conditions, the subsequent addition of PTX6 significantly reduced the following calcium influx. nih.govcapes.gov.br

Cyclic AMP (cAMP) Level Modifications

The effect of this compound on cyclic adenosine (B11128) monophosphate (cAMP) levels also appears to be conditional. In human lymphocytes, PTX6 was found to modify cAMP levels, but only in calcium-free conditions. nih.govcapes.gov.br This suggests a complex interplay between calcium signaling and the cAMP pathway in the cellular response to PTX6.

Modulation of Cell Cycle Progression and Apoptosis Induction

Cell Cycle Arrest Studies

Pectenotoxin-6 (PTX6) and its analogues have been shown to influence cell cycle progression, primarily by inducing cell cycle arrest. The parent compound, Pectenotoxin-2 (PTX-2), is known to cause G2/M phase arrest in various cancer cell lines. mdpi.comresearchgate.net This arrest is associated with the modulation of key cell cycle regulatory proteins. mdpi.com

Studies on PTX-2 have revealed that it increases the phosphorylation of Cdc25c and decreases the protein levels of Cdc2 and cyclin B1. mdpi.comresearchgate.netnih.gov The phosphorylation of Cdc25c at Ser-216 leads to its cytosolic retention, preventing it from activating the Cdc2/cyclin B1 complex, which is essential for entry into mitosis. mdpi.com Furthermore, an increase in the levels of the cyclin-dependent kinase (Cdk) inhibitor p21 and Cdk2 has been observed, which can contribute to endoreduplication. mdpi.comresearchgate.net

Research on pectenotoxin-2-seco-acid (PTX2-SA) has also demonstrated its ability to induce cell cycle arrest at the G2/M checkpoint in HepG2 cells. frdc.com.au This arrest is considered a response to cellular stress, potentially allowing for DNA repair before the cell enters mitosis. frdc.com.au While direct studies on PTX6's effect on the cell cycle are less abundant, its structural similarity to other pectenotoxins suggests it may have similar effects. The primary mechanism of PTX6, F-actin depolymerization, can also indirectly lead to cell cycle arrest as a properly functioning actin cytoskeleton is crucial for cytokinesis. ontosight.ainih.gov

Apoptotic Pathway Activation in Specific Cell Lines

While Pectenotoxin-6 (PTX6) itself has not been extensively studied for its apoptosis-inducing capabilities at micromolar concentrations nih.govcapes.gov.br, its close analog, Pectenotoxin-2 (PTX-2), has been shown to be a potent inducer of apoptosis in several cancer cell lines. researchgate.netnih.govnih.gov The apoptotic effects of PTX-2 are mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.netspandidos-publications.com

In p53-deficient Hep3B human hepatocarcinoma cells, PTX-2 has been shown to induce apoptosis in a p53-independent manner. nih.govspandidos-publications.com The apoptotic cascade in these cells involves:

Down-regulation of anti-apoptotic proteins : A decrease in the levels of Bcl-2, Bcl-xL, XIAP, cIAP-1, and cIAP-2 has been observed. spandidos-publications.com

Up-regulation of pro-apoptotic proteins : The expression of Bax is markedly increased, shifting the Bax/Bcl-2 ratio in favor of apoptosis. spandidos-publications.com

Activation of caspases : PTX-2 treatment leads to the proteolytic activation of caspase-3, -8, and -9. spandidos-publications.com The activation of caspase-3 appears to be a crucial step, as its inhibition prevents PTX-2-induced apoptosis. spandidos-publications.com

Mitochondrial dysfunction : A loss of mitochondrial membrane potential is observed, indicating the involvement of the intrinsic apoptotic pathway. spandidos-publications.com

Induction of death receptors : PTX-2 increases the levels of death receptor 4 (DR4) and DR5, suggesting the activation of the extrinsic pathway. spandidos-publications.com

The suppression of the nuclear factor κB (NF-κB) signaling pathway is another mechanism through which PTX-2 induces apoptosis. mdpi.comresearchgate.net

Table 2: Effects of Pectenotoxin-2 on Apoptotic Proteins in Hep3B Cells

| Protein Family | Protein | Effect of PTX-2 Treatment |

| Bcl-2 Family (Anti-apoptotic) | Bcl-2 | Down-regulated spandidos-publications.com |

| Bcl-xL | Down-regulated spandidos-publications.com | |

| Bcl-2 Family (Pro-apoptotic) | Bax | Up-regulated spandidos-publications.com |

| Inhibitor of Apoptosis (IAP) Family | XIAP | Down-regulated spandidos-publications.com |

| cIAP-1 | Down-regulated spandidos-publications.com | |

| cIAP-2 | Down-regulated spandidos-publications.com | |

| Caspases | Caspase-3 | Activated spandidos-publications.com |

| Caspase-8 | Activated spandidos-publications.com | |

| Caspase-9 | Activated spandidos-publications.com | |

| Death Receptors | DR4 | Increased levels spandidos-publications.com |

| DR5 | Increased levels spandidos-publications.com |

Differential Cellular Responses of this compound Analogues

The cellular responses to pectenotoxins can vary significantly depending on the specific analogue and the cell type being studied. The integrity of the lactone ring in the pectenotoxin structure is crucial for its toxicity. nih.gov

Pectenotoxin-2 (PTX-2) is a potent cytotoxic agent that disrupts the actin cytoskeleton by inhibiting actin polymerization. mdpi.comresearchgate.net This leads to the inhibition of mitotic separation and cytokinesis. mdpi.comresearchgate.net In contrast, its metabolite, PTX-2 seco acid (PTX-2SA), in which the lactone ring is opened, does not induce any effects on the F-actin cytoskeleton or cell shape. nih.gov

Studies comparing the effects of PTX-1, PTX-2, and PTX-11 on rat hepatocytes have shown that all three compounds cause a marked depolymerization of F-actin and an increase in G-actin levels in the immortalized Clone 9 cell line. nih.gov However, primary rat hepatocytes appeared to be less sensitive, showing weaker F-actin disruption and no change in G-actin levels. nih.gov This suggests a higher susceptibility of malignant cells to cytoskeleton-disrupting agents. nih.gov

The cytotoxic effects also differ. While PTX-1, PTX-2, and PTX-11 induce morphological and cytoskeletal changes in Clone 9 cells without affecting cell viability after 24 hours, longer exposures lead to decreased viability in both normal and immortalized hepatocytes. nih.gov

Okadaic acid and its analogue Dinophysistoxin-2 have been shown to induce cell cycle arrest at either the G0/G1 or G2/M phase, depending on the cell line, highlighting the differential cellular responses to even closely related toxins. fao.org

Table 3: Comparison of Cellular Effects of Pectenotoxin Analogues

| Toxin Analogue | Primary Cellular Effect | Effect on F-actin | Cell Cycle Effects |

| Pectenotoxin-2 (PTX-2) | Cytotoxicity, actin depolymerization mdpi.comresearchgate.net | Disrupts F-actin mdpi.comnih.gov | G2/M arrest mdpi.comresearchgate.net |

| Pectenotoxin-2 seco acid (PTX-2SA) | Non-toxic nih.gov | No effect nih.gov | Not reported |

| Pectenotoxin-1 (PTX-1) | F-actin disruption nih.gov | Disrupts F-actin nih.gov | Not explicitly detailed |

| Pectenotoxin-11 | F-actin disruption nih.gov | Disrupts F-actin nih.gov | Not explicitly detailed |

Toxicological Research of Pectenotoxin 6 in Model Systems

In vitro Cytotoxicity Studies

The cytotoxic effects of Pectenotoxin (B1142415) 6 have been investigated in a variety of mammalian cell lines, revealing dose-dependent responses and offering insights into its mechanism of action at the cellular level.

Dose-Dependent Responses in Mammalian Cell Lines (e.g., Neuroblastoma, Hepatocytes, Cancer Cell Lines)

In vitro studies have demonstrated that Pectenotoxin 6 exerts cytotoxic effects in a dose-dependent manner across different mammalian cell lines. In neuroblastoma cells, PTX6 was shown to cause a specific, time- and dose-dependent depolymerization of F-actin, with a half-maximal effect observed at approximately 700 nM after 24 hours of exposure. capes.gov.brnih.gov This disruption of the cellular cytoskeleton is a key aspect of its toxicity. capes.gov.brnih.gov

Research on primary cultured rat hepatocytes has also revealed dose-dependent damage to the actin cytoskeleton and a reduction in cell viability upon exposure to PTX6. acs.orgresearchgate.net Interestingly, while PTX6 was toxic to these primary cells, it did not induce morphological changes in the Clone 9 rat hepatocyte cell line. acs.orgresearchgate.net This suggests a differential sensitivity between primary cells and immortalized cell lines.

Pectenotoxins, as a group, have been noted for their potent cytotoxic effects on human cancer cell lines, including those of the colon and breast. researchgate.netresearchgate.net Specifically for Pectenotoxin 2 (PTX2), a closely related analogue, potent cytotoxicity has been observed in human lung (A-549), colon (HT-29), and breast (MCF-7) cancer cell lines. nih.gov While direct data for PTX6 on these specific cancer cell lines is limited in the provided search results, the general cytotoxicity of the PTX group suggests a potential for similar effects.

Comparative Cytotoxicity Profiles of this compound and Analogues

Studies comparing the cytotoxicity of PTX6 to its analogues have provided valuable structure-activity relationship insights. The order of cytotoxicity among several pectenotoxin analogues has been reported as PTX2 > PTX1 > PTX6 > PTX9. acs.orgresearchgate.net This suggests that the degree of oxidation on the C-43 position of the pectenotoxin molecule influences its cytotoxic potential, with increased oxidation leading to decreased cytotoxicity. acs.orgresearchgate.net

Furthermore, the integrity of the lactone ring in pectenotoxins is crucial for their toxic effects. nih.gov For instance, PTX-2 seco acid (PTX-2SA), a metabolite where the lactone ring is opened, shows no effect on the actin cytoskeleton. nih.gov

The lethal doses determined by intraperitoneal (i.p.) injection in mice also provide a comparative toxicity profile. PTX1, PTX2, PTX3, and PTX11 show similar toxicities, while PTX4 and PTX6 are considered slightly less toxic. mdpi.com Specifically, the lethal dose for PTX6 via i.p. injection in mice is 500 µg/kg bw. mdpi.comfood.gov.uk

| Compound | Observed Effect | Cell Line/Model | Effective Concentration/Dose | Citation |

|---|---|---|---|---|

| This compound (PTX6) | F-actin depolymerization | Neuroblastoma cells | ~700 nM (half-maximal effect at 24 hr) | capes.gov.brnih.gov |

| This compound (PTX6) | Damage to actin cytoskeleton and reduced viability | Primary cultured rat hepatocytes | Dose-dependent | acs.orgresearchgate.net |

| This compound (PTX6) | No morphological effect | Clone 9 rat hepatocytes | Not specified | acs.orgresearchgate.net |

| This compound (PTX6) | Lethal dose (i.p.) | Mice | 500 µg/kg bw | mdpi.comfood.gov.uk |

| Pectenotoxin 2 (PTX2) | Cytotoxicity | Human lung (A-549), colon (HT-29), breast (MCF-7) cancer cells | Potent | nih.gov |

Effects on Cellular Viability and Integrity

The primary mechanism of this compound's cytotoxicity appears to be the disruption of the actin cytoskeleton. capes.gov.brnih.gov This depolymerization of F-actin can lead to changes in cell morphology and, at sufficient concentrations or exposure times, a decrease in cellular viability. capes.gov.brnih.govacs.orgresearchgate.net

In neuroblastoma cells, while PTX6 caused significant F-actin depolymerization, it did not induce apoptosis or affect cell attachment at micromolar concentrations. capes.gov.brnih.gov Similarly, in Clone 9 hepatocytes, despite potent F-actin depolymerization by some PTX analogues, cell viability was not decreased after 24 hours of treatment. nih.gov A reduction in viability was only observed after prolonged exposure of over 48 hours. nih.gov

In primary cultured rat hepatocytes, PTX6 did induce a dose-dependent decrease in viability. acs.orgresearchgate.net This highlights a key difference in the response of primary cells versus immortalized cell lines to PTX6 exposure.

Animal Model Studies (e.g., Rodents)

Animal studies, primarily in rodents, have been crucial in understanding the in vivo toxicological effects of this compound, particularly concerning its impact on the liver and gastrointestinal system.

Hepatic Effects and Liver Pathology Observations

Pectenotoxins are recognized for their hepatotoxicity, especially when administered via intraperitoneal injection. food.gov.uknih.govcapes.gov.br For PTX6 specifically, i.p. injection of 500 µg/kg bw in mice was found to be a lethal dose, causing hepatic hemorrhage. food.gov.uknih.gov This indicates that the liver is a primary target organ for PTX6 toxicity following parenteral administration.

In contrast, oral administration of PTX6 to mice, even at high doses up to 5000 µg/kg bw, resulted in minimal toxic effects, with no significant organ damage observed, including the liver. food.gov.uknih.gov This suggests a significant first-pass effect or poor absorption of PTX6 from the gastrointestinal tract in mice.

| Compound | Administration Route | Animal Model | Observed Effect | Citation |

|---|---|---|---|---|

| This compound (PTX6) | Intraperitoneal (i.p.) | Mice | Hepatic hemorrhage (at 500 µg/kg bw) | food.gov.uknih.gov |

| This compound (PTX6) | Oral | Mice | No significant liver effects (up to 5000 µg/kg bw) | food.gov.uknih.gov |

Gastrointestinal Impact Assessments

The gastrointestinal effects of this compound differ between rodent species and route of administration. In mice, oral administration of PTX6 at doses up to 5000 µg/kg bw did not cause diarrhea or significant pathological changes in the intestine, with only slight and transient injury to the small intestinal villi noted. food.gov.uknih.gov

In contrast, when rats were orally administered PTX6 at a dose of 2000 µg/kg bw, erosion of the villi in the jejunum and ileum due to edema was observed. food.gov.uknih.gov Despite this intestinal injury, diarrhea was not reported in the rats. food.gov.uk This is in contrast to PTX2, which has been shown to cause intestinal fluid secretion in mice. food.gov.uk

It is important to note that while early studies sometimes associated pectenotoxins with diarrhetic effects, it is now largely accepted that they are not diarrheagenic, and any such effects observed in earlier studies may have been due to co-contaminating toxins like okadaic acid. mdpi.comfood.gov.uk

Studies on Toxicopathology and Body Distribution

Toxicological research has identified significant pathological effects of this compound (PTX6) in animal models, particularly when administered via intraperitoneal injection. Studies have shown that PTX6 can induce damage to multiple organs. nih.gov Specifically, research in mice has demonstrated that PTX6 is capable of causing hepatic hemorrhage, injuries to gastric organs, and kidney toxicity. nih.govfood.gov.ukmpi.govt.nz In rats, oral administration of PTX6 resulted in the erosion of villi in the middle to lower small intestine (jejunum-ileum) due to edema. nih.gov

While detailed body distribution studies focusing specifically on PTX6 are limited, the observed organ-specific damage provides insight into its potential sites of action and accumulation following systemic exposure. nih.govfood.gov.uk The liver, kidneys, and gastrointestinal tract appear to be primary targets for PTX6-induced pathology in these model systems. nih.govfood.gov.ukmpi.govt.nz

Mechanistic Insights from Toxicological Studies in Model Systems

A primary mechanism underlying the toxicity of this compound is its ability to disrupt the cellular actin cytoskeleton. nih.govcapes.gov.br It is now widely accepted that actin is the principal molecular target for pectenotoxins. fao.orgnih.gov In vitro studies using neuroblastoma cells have specifically demonstrated that PTX6 induces a time- and dose-dependent depolymerization of filamentous actin (F-actin). nih.govcapes.gov.brumich.edu This disruption of the F-actin/G-actin balance is considered a key toxic event. nih.govnih.gov

Interestingly, the profound changes in actin polymerization state caused by PTX6 were not immediately accompanied by other major effects on specific signal transduction pathways or a decrease in cell survival rate at the concentrations tested. nih.gov Furthermore, at micromolar concentrations, PTX6 did not induce apoptosis or affect cell attachment in these neuroblastoma cells. nih.govcapes.gov.br This suggests that the disruption of the actin cytoskeleton is a primary and specific toxic action of PTX6. nih.govcapes.gov.br The integrity of the lactone ring structure in pectenotoxins is considered essential for this activity. nih.gov

| Effect | Observation | Associated Findings | Reference |

|---|---|---|---|

| F-actin Depolymerization | Specific, time- and dose-dependent | Considered a major toxic event | nih.govcapes.gov.br |

| Apoptosis Induction | Not observed at micromolar concentrations | Indicates specificity of actin disruption | nih.govcapes.gov.br |

| Cell Survival Rate | Not significantly affected by initial actin disruption | Highlights cytoskeletal disruption as a primary mechanism | nih.gov |

| Signal Transduction | No other major effects on specific pathways noted | Further supports actin as the primary target | nih.gov |

While the direct effects of this compound on cell cycle and gene expression are not extensively detailed in the available literature, some reports suggest it may induce cell cycle arrest and DNA damage. ontosight.ai However, specific studies on PTX6 did not observe apoptosis induction at concentrations that caused significant actin depolymerization, indicating that immediate cell death pathways may not be triggered. nih.govcapes.gov.br

In contrast, more detailed research is available for the closely related analogue, Pectenotoxin-2 (PTX2). Studies on PTX2 have shown that it can cause G2/M phase cell cycle arrest in various cancer cell lines. mdpi.commdpi.com This arrest is associated with changes in the expression and phosphorylation of key cell cycle regulatory proteins. mdpi.com Furthermore, investigations into Pectenotoxin-2 seco acid (PTX2-SA), a metabolite, revealed it induced cell cycle arrest at the G2/M checkpoint and altered the expression of genes involved in cell cycle control, lipid metabolism, and DNA repair in HepG2 cells. frdc.com.au Although these findings for PTX2 and PTX2-SA provide insight into the potential mechanisms of the pectenotoxin class, it is important to note that direct, comprehensive gene expression and cell cycle analyses for PTX6 are not as thoroughly documented.

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| This compound | Neuroblastoma | No apoptosis induction observed at concentrations causing actin disruption. | nih.govcapes.gov.br |

| Pectenotoxin-2 | Various cancer cells | Induces G2/M phase cell cycle arrest. | mdpi.commdpi.com |

| Pectenotoxin-2 seco acid | HepG2 | Causes cell cycle arrest at G2/M checkpoint; alters gene expression related to cell cycle, lipid metabolism, and DNA repair. | frdc.com.au |

Advanced Analytical Methodologies for Pectenotoxin 6 Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the reference method for the analysis of lipophilic marine toxins, including the pectenotoxin (B1142415) group. nih.govfood.gov.ukifremer.fr Its widespread adoption is due to its superior sensitivity, specificity, and ability to conduct multi-toxin analysis in a single run. csic.esscirp.orgnih.gov

The development of robust LC-MS/MS methods for PTX-6 involves careful optimization of sample extraction, chromatographic separation, and mass spectrometric detection. A critical step in method development is the sample clean-up phase to minimize matrix interferences, which can cause ion suppression or enhancement in the mass spectrometer. ifremer.frresearchgate.net Solid-Phase Extraction (SPE) with C18 cartridges is a commonly refined procedure for this purpose. nih.gov

Chromatographic conditions are tailored to achieve efficient separation of PTX-6 from its analogues and other co-extracted compounds. Reversed-phase columns, such as C8 or C18, are typically used. nih.govresearchgate.net The composition of the mobile phase is a key parameter for optimization. While historical methods often used acidic mobile phases (e.g., containing formic acid or trifluoroacetic acid), recent developments have shown significant advantages in using alkaline conditions. food.gov.ukcsic.es An alkaline mobile phase, such as one containing ammonium (B1175870) hydroxide, can improve peak shapes and enhance ionization efficiency for certain lipophilic toxins. csic.es For instance, an in-house validation study for multiple lipophilic toxins, including pectenotoxins, selected and refined a published liquid chromatographic method that employs an alkaline gradient. food.gov.uk

Mass spectrometric detection is typically performed using an electrospray ionization (ESI) source, often in negative ion mode for PTX-6, where the deprotonated molecule [M-H]⁻ is monitored. tandfonline.com The optimization of MS parameters includes tuning the capillary voltage, fragmentor voltage, nebulizer pressure, and gas temperature and flow rate to maximize the signal response for the specific target ions of PTX-6. researchgate.netspectroscopyonline.com Multiple Reaction Monitoring (MRM) is the most common scan type, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. scirp.orgresearchgate.net

Quantitative analysis of PTX-6 by LC-MS/MS is characterized by excellent sensitivity and precision. Method validation studies establish key performance characteristics such as the Limit of Quantification (LOQ), recovery, and repeatability. nih.govresearchgate.net The use of ultra-high performance liquid chromatography (UHPLC) systems can further enhance method performance, offering improved separation and faster analysis times. nih.govfood.gov.uk

Sensitivity enhancements are a continuous focus of method development. The transition from conventional HPLC to UPLC systems has been shown to improve the sensitivity for many lipophilic toxins. food.gov.uk For example, one study reported that for pectenotoxin-2 (PTX2), a structurally related compound, the LOQ was ≤10 µg/kg. food.gov.uk Another validation study demonstrated that for a group of toxins including PTX2, the LOQs were in the range of 3–8 µg kg−1, with recoveries between 73% and 101% and precision (RSD%) below 11.8%. nih.gov The matrix effect, which can significantly impact quantification, was found to range from -9% to 19% in one UHPLC-MS/MS method, permitting the use of solvent-based calibration curves for the quantification of real samples. nih.gov

Table 1: Performance Characteristics of LC-MS/MS Methods for Pectenotoxin (PTX) Analysis This table presents data for PTX2, a closely related and frequently monitored pectenotoxin, to illustrate typical method performance.

| Parameter | Matrix | Value | Reference |

|---|---|---|---|

| Limit of Quantification (LOQ) for PTX2 | Shellfish | ≤10 µg/kg | food.gov.uk |

| Limit of Quantification (LOQ) for PTX2 | Shellfish | 3–8 µg/kg | nih.gov |

| Recovery for PTX2 | Shellfish | 73–101% | nih.gov |

| Precision (RSD%) for PTX2 | Shellfish | <11.8% | nih.gov |

| Matrix Effect for PTX2 | Shellfish | -9% to +19% | nih.gov |

Method Development and Optimization for Pectenotoxin 6 Analysis

Capillary Electrophoresis-Mass Spectrometry (CE-MS) Approaches

Capillary electrophoresis-mass spectrometry (CE-MS) has emerged as a powerful alternative to LC-MS for the analysis of marine toxins. tandfonline.comnih.govresearchgate.net This technique combines the high separation efficiency, low sample volume requirements, and high speed of capillary electrophoresis with the sensitive and selective detection provided by mass spectrometry. nih.govwikipedia.org CE-MS is particularly advantageous for analyzing complex biological samples and for applications where sample volume is limited. csic.esresearchgate.net

The successful coupling of CE to MS for PTX-6 analysis requires careful optimization of both the separation and ionization parameters. nih.gov For the electrophoretic separation, a simple and MS-compatible volatile buffer is necessary. An alkaline buffer solution of ammonium acetate (B1210297) (e.g., 10 mM at pH 8.5) has been successfully selected as the background electrolyte (BGE) for the analysis of PTX-6. tandfonline.comresearchgate.netnih.gov

The interface between the CE capillary and the mass spectrometer's ESI source is critical. A sheath-flow interface is commonly used, where a sheath liquid is pumped to the ESI interface to complete the electrical circuit and facilitate stable spray formation. researchgate.netnih.gov For PTX-6 and other lipophilic toxins, a sheath liquid composed of isopropanol/water (e.g., 80/20, v/v) modified with ammonium acetate has proven effective. tandfonline.comnih.gov Optimization of ESI source parameters, such as capillary voltage and fragmentor voltage, is performed to achieve maximum signal intensity for the target analyte. researchgate.net For PTX-6, the signal is typically obtained from the deprotonated molecular ion [M-H]⁻ at an m/z of 887.5. tandfonline.com

CE-MS methods have demonstrated excellent sensitivity and accuracy for the determination of PTX-6 in complex matrices like shellfish. tandfonline.comnih.gov To enhance sensitivity, on-line sample pre-concentration techniques can be applied prior to separation. Field-amplified sample stacking is one such approach that has been successfully used to lower detection limits. tandfonline.comnih.gov

Validation studies have confirmed the method's performance. A CE-ESI-MS method achieved a limit of detection (LOD) for PTX-6 of 0.25 µg/mL, which corresponds to 0.13 µg/g in mussel tissue. tandfonline.comnih.gov Accuracy tests on spiked blank mussel samples showed a high recovery of 97.7%, indicating no significant matrix influence under the optimized conditions. tandfonline.comnih.gov The method also exhibited good precision, with a relative standard deviation (RSD) of approximately 4% for migration time and 7.5% for peak areas. nih.gov This demonstrates that CE-MS is a viable and robust method for the sensitive and accurate determination of PTX-6 in naturally contaminated seafood samples. tandfonline.comnih.govresearchgate.net

Table 2: Performance Characteristics of a CE-ESI-MS Method for this compound (PTX-6) in Mussel Matrix

| Parameter | Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.25 µg/mL (0.13 µg/g in tissue) | tandfonline.comnih.gov |

| Accuracy (Recovery %) | 97.7% | tandfonline.comnih.gov |

| Intermediate Precision (RSD%) - Migration Time | ~4% | tandfonline.comnih.gov |

| Intermediate Precision (RSD%) - Peak Area | 7.5% | tandfonline.comnih.gov |

Optimization of Electrophoretic and Ionization Conditions

Passive Sampling Techniques for Environmental Monitoring

Passive sampling offers a cost-effective, in-situ method for monitoring contaminants in aquatic environments by providing time-weighted average (TWA) concentrations of the freely dissolved fraction of an analyte. scnu.edu.cnnormandata.eu For marine toxins, the Solid Phase Adsorption Toxin Tracking (SPATT) technique has become a preferred method. researchgate.net SPATT samplers consist of an adsorbent resin housed within a mesh bag, which is deployed in the water body for a specific period to accumulate dissolved toxins. researchgate.netresearchgate.net

This technique has been successfully applied to the monitoring of lipophilic toxins, including pectenotoxins. researchgate.netnih.gov In one study investigating pectenotoxin profiles in the Yellow Sea, SPATT samplers containing HP-20 resin were deployed in an aquatic farm. researchgate.net The toxins adsorbed onto the resin were later extracted and analyzed by HPLC-MS/MS. This study successfully detected PTX-2 and its metabolites, demonstrating the utility of SPATT as an early warning tool for the presence of pectenotoxins in the water column before they accumulate in shellfish. researchgate.net The highest detected level of PTX-2 was 107 ng/g of resin. researchgate.net While this study did not specifically report PTX-6, it confirms that the SPATT methodology is effective for sequestering toxins from the pectenotoxin group from seawater, providing crucial data for environmental surveillance and harmful algal bloom (HAB) research. researchgate.netnih.gov One of the key advantages of passive samplers is that they can accumulate toxins even at very low environmental concentrations, often detecting toxins when they are not found in corresponding water grab samples. researchgate.net

Solid Phase Adsorption Toxin Tracking (SPATT) Methodology

Solid Phase Adsorption Toxin Tracking (SPATT) is a passive, in-situ sampling method developed to monitor dissolved marine biotoxins in the water column. nih.govresearchgate.net This technique serves as an early warning tool for harmful algal blooms (HABs) and potential shellfish contamination events. nih.gov The methodology is based on the principle that during algal blooms, significant quantities of toxins, including lipophilic compounds like pectenotoxins, are released and dissolved in the seawater. nih.govresearchgate.net

The core of the SPATT methodology is the use of a porous synthetic adsorbent resin, which is enclosed in a mesh bag or disc and deployed in the water body for a specific period, typically ranging from 24 hours to several weeks. researchgate.netattogene.com The resin passively absorbs toxins from the water over the deployment time. attogene.com This time-integrated sampling provides a more representative measure of the toxin presence than single "grab" water samples, which can miss ephemeral toxic events. ucsc.eduepa.gov

For lipophilic toxins like the pectenotoxin group, Diaion® HP-20 resin is a widely used and effective adsorbent. researchgate.netnih.govmdpi.com Studies have shown that HP-20 can accumulate a significantly greater amount of lipophilic toxins compared to other resins. nih.gov After retrieval, the toxins are chemically extracted from the resin and analyzed, typically using advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov A key advantage of SPATT is that the resulting extract is cleaner than those derived from shellfish tissue, which simplifies analytical procedures by reducing matrix interference effects. nih.gov

Application in Seawater and Algal Bloom Surveillance

The SPATT methodology has been successfully applied worldwide for the surveillance of a wide array of marine toxins, including pectenotoxins, in various aquatic environments. ucsc.eduepa.govnih.gov It provides a direct measurement of the toxic compounds of interest, offering a powerful tool for forecasting shellfish contamination and understanding the dynamics of toxic blooms. nih.gov

A notable application of this technique was in the investigation of pectenotoxin profiles in the Yellow Sea off the coast of China, a region where PTXs had not been previously reported. nih.gov In this study, SPATT samplers containing HP-20 resin were deployed at an aquatic farm. The analysis of the samplers via HPLC-MSMS revealed the presence of several pectenotoxins. nih.gov

The study detected PTX2, PTX2 seco acid, and 7-epi-PTX-2 seco acid in all samples collected over the monitoring period. nih.gov The findings demonstrated the utility of SPATT in detecting low-level toxin concentrations and mapping the geographic distribution of specific toxin profiles. nih.gov By providing time-integrated data, SPATT can reveal the onset, duration, and decline of toxic events, making it an invaluable component of modern marine biotoxin monitoring programs. nih.govnih.gov

Table 1: Pectenotoxins Detected in the Yellow Sea Using SPATT This table is interactive. You can sort and filter the data.

| Toxin Detected | Concentration Range (ng/g of resin) | Monitoring Period | Location |

|---|---|---|---|

| Pectenotoxin-2 (PTX2) | 40 - 107 | July - August 2006 | Yellow Sea, China |

| PTX-2 Seco Acid + 7-epi-PTX-2 Seco Acid | 18.5 - 50.2 | July - August 2006 | Yellow Sea, China |

Data sourced from a 2006 study investigating PTX profiles using the SPATT method. nih.gov

Development of Reference Materials and Standards for this compound

The accuracy and reliability of any quantitative analytical method depend heavily on the availability of high-quality, certified reference materials (CRMs) and standards. For the pectenotoxin group, the development and provision of these materials are crucial for regulatory monitoring, quality control, and research.

The primary precursor to PTX6 is Pectenotoxin-2 (PTX2), which is the main analogue produced by Dinophysis algae. food.gov.ukfood.gov.uk Consequently, most commercially available reference materials for the pectenotoxin group are for PTX2. aesan.gob.eslgcstandards.comlgcstandards.com These standards are essential for the identification and quantification of the entire toxin family, as many analytical methods, such as LC-MS/MS, rely on the response of a known standard to quantify related analogues.

Several international bodies and commercial entities are involved in producing and distributing these vital materials. The National Research Council of Canada (NRC-CNRC) is a key producer of certified reference materials for marine biotoxins, including a certified solution of PTX2 in methanol (B129727) (CRM-PTX2-b). aesan.gob.eslgcstandards.com These materials are distributed globally through suppliers like LGC Standards. lgcstandards.comlgcstandards.com The European Union Reference Laboratory for Marine Biotoxins (EURLMB) also maintains lists of commercially available reference materials to support monitoring efforts across Europe. aesan.gob.esaesan.gob.es

While a specific certified reference material for Pectenotoxin-6 is not as commonly listed, research studies often rely on standards of the parent compound, PTX2, for quantification or use purified PTX6 obtained from research partners or through isolation from contaminated materials. mdpi.commdpi.com The availability of a stable, certified PTX2 standard is the cornerstone of ensuring data comparability and accuracy in the global monitoring of pectenotoxins, including the metabolite PTX6. lgcstandards.com

Table 2: Commercially Available Pectenotoxin Reference Materials This table is interactive. You can sort and filter the data.

| Product Name | Analyte | Producing Organization | Format |

|---|---|---|---|

| CRM-PTX2-b | Pectenotoxin-2 (PTX2) | National Research Council of Canada (NRC) | Single Solution in Methanol |

Information compiled from publicly available data from the EU Reference Laboratory for Marine Biotoxins and commercial standards suppliers. aesan.gob.eslgcstandards.comlgcstandards.com

Structure Activity Relationships and Analogous Compound Comparisons of Pectenotoxin 6

Influence of Oxidation Degree on Cytotoxicityacs.orgnih.gov

The degree of oxidation, particularly at the C-43 position of the pectenotoxin (B1142415) molecule, plays a significant role in determining its cytotoxic effects. acs.orgnih.gov

C-43 Oxidation and its Impact on Biological Activityacs.orgnih.gov

Pectenotoxin-2 (PTX-2), considered a parent compound, can be progressively oxidized in shellfish to form other analogues, including Pectenotoxin-1 (PTX-1), Pectenotoxin-3 (PTX-3), and Pectenotoxin-6 (PTX-6). acs.orgnih.gov This oxidation occurs at the C-43 methyl group, leading to an alcohol (PTX-1), an aldehyde (PTX-3), and finally a carboxylic acid (PTX-6). food.gov.ukacs.org

Research has shown that an increase in the level of oxidation at the C-43 position leads to a decrease in cytotoxicity. acs.orgnih.gov Studies on primary cultured rat hepatocytes revealed that while PTX-1, PTX-6, and Pectenotoxin-9 (PTX-9) all induced dose-dependent damage to the actin cytoskeleton and affected cell viability, their potencies varied. acs.orgnih.gov The order of cytotoxicity among these analogues was determined to be PTX-2 > PTX-1 > PTX-6 > PTX-9. acs.orgnih.gov This demonstrates that the presence of a carboxylic acid group at C-43 in PTX-6 significantly reduces its cytotoxic activity compared to the less oxidized forms like PTX-1 and PTX-2. acs.orgnih.gov

Interestingly, the effect of PTX-6 on cytotoxicity appears to be cell-type specific. While it demonstrated toxicity in primary cultured rat hepatocytes, it showed no effect on the morphology or actin cytoskeleton of immortalized cell lines such as Clone 9 rat hepatocytes and Caco-2 cells. acs.orgnih.gov This differential cytotoxicity might be attributed to the presence of the carboxylic acid group on the C-43 of the PTX-6 molecule. acs.orgnih.gov

Stereochemical Influences on Molecular Interactions

The three-dimensional arrangement of atoms, or stereochemistry, within the pectenotoxin molecule is a critical determinant of its biological activity. The complex structure of pectenotoxins, which includes multiple stereocenters, a spiroketal, and several tetrahydrofuran (B95107) rings, creates a specific shape that is crucial for its interaction with cellular targets. nih.govpsu.edu

The primary molecular target for pectenotoxins is actin, a key protein involved in maintaining the cell's cytoskeleton. acs.orgnih.gov The binding of pectenotoxins to actin disrupts the polymerization of actin filaments, leading to cytoskeletal disorganization. nih.gov The specific stereochemistry of the pectenotoxin molecule allows it to fit into a novel binding site on actin, located between subdomains 1 and 3. nih.gov Any alteration in the stereochemistry can significantly impact this binding affinity and, consequently, the toxin's activity. For instance, isomers of pectenotoxins with different stereochemistry at the C7 spiroacetal center exhibit markedly reduced toxicity, highlighting the importance of the precise three-dimensional structure for biological function. acs.org

Comparative Analysis of Pectenotoxin 6 with Other Pectenotoxin Analogues

Comparing PTX-6 with other pectenotoxin analogues reveals distinct activity profiles and highlights the structural features that govern their specific cellular responses.

Distinct Activity Profiles Across Analogue Seriesacs.orgnih.gov

The pectenotoxin family exhibits a wide range of cytotoxic potencies that are directly related to their structural differences. nih.gov As mentioned earlier, the oxidation state at C-43 is a key factor, with the order of cytotoxicity being PTX-2 > PTX-1 > PTX-6 > PTX-9. acs.orgnih.gov This indicates a clear trend where increased oxidation at this position diminishes the toxic effect.

Furthermore, the integrity of the macrolide lactone ring is essential for toxicity. Analogues like pectenotoxin-2 seco acid (PTX-2SA), where the lactone ring is opened, are found to be inactive. nih.gov This was demonstrated in studies where PTX-2SA did not induce any effects on the F-actin cytoskeleton or cell shape in either Clone 9 cells or primary rat hepatocytes. nih.gov

The stereochemistry at the C-7 spiroketal also plays a crucial role. PTX-4 and PTX-7, which are spiroketal isomers (epimers) of PTX-1 and PTX-6 respectively, are thought to be less toxic than their counterparts. psu.edufao.org This epimerization is considered a detoxification process in some shellfish. psu.edu

Structural Determinants for Specific Cellular Responsesacs.orgnih.govfao.org

The specific structural features of each pectenotoxin analogue determine its interaction with cellular components and, consequently, the cellular response it elicits.

The presence of the carboxylic acid group at C-43 in PTX-6 is a key structural determinant for its distinct activity. acs.orgnih.gov This feature is believed to be responsible for the differential cytotoxicity of PTX-6 between primary cells and immortalized cell lines. acs.orgnih.gov While PTX-6 retains toxicity against primary cultured cells, it is unable to induce effects in immortal cells. acs.orgnih.gov In contrast, PTX-9, a 7-S-isomer, is active in both cell models, suggesting that the stereochemistry at C-7 also influences cell-type specific responses. acs.orgnih.gov

Ecological Dynamics and Environmental Monitoring of Pectenotoxin 6

Bioaccumulation and Biotransformation in the Marine Food Web

Pectenotoxins enter the marine food web when filter-feeding organisms consume toxin-producing dinoflagellates. food.gov.uk The accumulation and subsequent transformation of these toxins are influenced by the specific species of shellfish and the metabolic processes they employ. researchgate.net

Tissue-Specific Toxin Distribution and Retention

Once accumulated, pectenotoxins are not evenly distributed throughout the bivalve's body. The highest concentrations are typically found in the digestive gland, where metabolic transformation primarily occurs. nih.govmdpi.com In the Japanese scallop, the concentration of PTXs in the digestive gland increases with oxidation, following the pattern: PTX6 > PTX3 > PTX1 > PTX2. nih.gov

Lower levels of toxins are found in other tissues such as the gills, mantle, gonads, and adductor muscles. nih.gov Interestingly, PTX2 has been observed to be selectively retained in the gills, suggesting this tissue may also play a role in the metabolic conversion of PTX2 to other forms. nih.gov The retention time of pectenotoxins can vary, but they are generally eliminated more rapidly than other lipophilic toxins like the okadaic acid group. bioone.org

| Tissue | Relative Toxin Concentration | Primary Toxin(s) Present |

|---|---|---|

| Digestive Gland | High | PTX6, DTX3 |

| Gills | Low | PTX2 |

| Mantle | Low | Low levels of various PTXs |

| Gonad | Low | Low levels of various PTXs |

| Adductor Muscle | Low | Low levels of various PTXs |

Monitoring Programs and Regional Surveys

Given the potential risks associated with pectenotoxins, various monitoring programs have been established worldwide to ensure the safety of commercially harvested shellfish.

Global and Regional Monitoring Initiatives for Pectenotoxins

Monitoring for harmful algal blooms (HABs) and the associated toxins is conducted at both national and regional levels. unesco.org These programs often focus on the detection of toxin-producing algae, such as Dinophysis species, and the analysis of toxins in shellfish. unesco.orgfrontiersin.org

In Europe, regulations set maximum levels for the sum of okadaic acid, dinophysistoxins, and pectenotoxins in shellfish. nih.gov Similarly, countries like New Zealand have robust monitoring programs that track the presence of pectenotoxins in various shellfish species. mdpi.commpi.govt.nz A study in New Zealand from 2009 to 2019 found that while PTX2 was detected in a small percentage of samples, PTX6 was not detected at all in the species tested, which included green-lipped mussels, Pacific oysters, and scallops. mdpi.com This highlights the regional and species-specific nature of pectenotoxin (B1142415) profiles.

In France, the Phytoplankton and Phycotoxins Monitoring Network (REPHY) is responsible for monitoring shellfish for lipophilic toxins. nih.gov The first detection of PTX-2 and its derivatives in France occurred in 2004 and 2005. nih.gov Monitoring efforts in Italy have also documented the presence of pectenotoxins, associating their occurrence with the presence of Dinophysis species. nih.gov

Challenges in Environmental Detection and Surveillance

The detection and surveillance of pectenotoxins in the environment present several challenges. The toxins can be unstable after isolation, which can affect the accuracy of analytical measurements. frdc.com.au Furthermore, the toxin profiles can vary significantly based on geographic location and the specific Dinophysis species present. nih.gov

The primary method for detecting lipophilic toxins has traditionally been the mouse bioassay. nih.gov However, more specific and sensitive methods like liquid chromatography-mass spectrometry (LC-MS/MS) are now widely used to identify and quantify individual toxin analogues. nih.gov

Another challenge is the sporadic and often localized nature of harmful algal blooms. frdc.com.au Shellfish can become toxic even at low densities of toxic algal cells in the water. frdc.com.au This necessitates frequent and widespread monitoring to ensure public safety. The development of passive sampling techniques, such as solid phase adsorption toxin tracking (SPATT), offers a promising approach for monitoring toxins in the water column over time. nih.gov

Long-term Trends and Environmental Impact Considerations

The occurrence of pectenotoxins is linked to the proliferation of Dinophysis dinoflagellates, which can be influenced by various environmental factors. Long-term monitoring data can help to identify trends in the frequency and intensity of these blooms.

Studies have suggested that environmental factors such as water temperature and nutrient availability can influence the growth of Dinophysis and the production of toxins. awi.de For example, a study in Ambon Bay, Indonesia, found a correlation between Dinophysis miles abundance, pectenotoxin levels, and dissolved nitrate (B79036) concentrations. awi.de

The environmental impact of pectenotoxins extends beyond direct toxicity to consumers. There is evidence that these toxins can affect the health and reproductive success of marine organisms. While the long-term ecological consequences are still being investigated, the potential for these toxins to disrupt marine ecosystems is a growing concern. awi.devliz.be Continued monitoring and research are crucial for understanding the long-term trends and managing the environmental impact of pectenotoxins like PTX6.

Research Challenges and Future Directions in Pectenotoxin 6 Studies

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

A primary challenge in the study of PTX6 is the incomplete map of its biosynthetic pathway. It is widely believed that many pectenotoxin (B1142415) analogues are not produced directly by dinoflagellates but are metabolic products formed within shellfish that consume the primary toxins. frdc.com.au

Current Understanding and Research Gaps:

Precursor Molecule: Pectenotoxin-2 (PTX2) is considered the likely precursor to PTX6. nih.gov Evidence suggests that PTX6 is formed via the oxidation of PTX2, a transformation observed to occur within scallops. frdc.com.auawi.dempi.govt.nzfao.org

Enzymatic Conversion: The specific enzymes within bivalve digestive glands responsible for the oxidation of PTX2's C18-methyl group to the carboxylate moiety characteristic of PTX6 have not been isolated or characterized. It is postulated that this conversion may be part of a detoxification process by the scallop. psu.edu

Biosynthetic Machinery: The fundamental synthesis of the pectenotoxin backbone in dinoflagellates is thought to be carried out by Type I polyketide synthases (PKSs), large, multi-domain enzyme complexes. nih.govmdpi.com However, the specific gene clusters and the precise sequence of enzymatic reactions leading to the parent PTX molecules remain largely unconfirmed.

Future Directions: Future research must focus on identifying the specific oxidative enzymes in shellfish that catalyze the conversion of PTX2 to PTX6. This would involve proteomic and transcriptomic analyses of shellfish tissues exposed to PTX2. Furthermore, elucidating the complete PKS gene cluster in Dinophysis species will be crucial to understanding the formation of the foundational pectenotoxin structure from which all analogues are derived.

Deeper Understanding of Molecular Binding Dynamics and Target Interactions

The primary cellular target of the pectenotoxin group has been identified as cytoskeletal actin. researchgate.netfood.gov.uk PTX6 has been shown to induce depolymerization of F-actin filaments, disrupting the cytoskeleton. nih.govcapes.gov.br However, a detailed molecular understanding of this interaction specific to PTX6 is lacking.

Current Understanding and Research Gaps:

Actin as the Target: Studies have confirmed that PTX6 causes depolymerization of actin in neuroblastoma cells and damages the F-actin network in the intestinal cells of rabbits. nih.govcapes.gov.br

Inferred Binding Site: An X-ray crystal structure of PTX2 bound to G-actin has provided significant insight, revealing a novel binding site between subdomains 1 and 3 of the actin monomer. nih.gov Based on this structure, it has been predicted that the carboxylate group at C18 in PTX6 would not significantly alter this binding interaction compared to the methyl group in PTX2. nih.gov

Lack of Direct Evidence: This prediction, while structurally sound, has not been confirmed by direct crystallographic or biophysical analysis of a PTX6-actin complex. The precise impact of the negatively charged carboxylate group on binding affinity, kinetics, and the conformational changes induced in the actin monomer is still theoretical.

Future Directions: A critical next step is to obtain a high-resolution X-ray crystal structure of PTX6 in complex with G-actin. This would definitively confirm the binding site and reveal any subtle differences in orientation or interaction caused by the C18 carboxylate group. Furthermore, techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) should be employed to quantify the binding affinity and thermodynamic profile of the PTX6-actin interaction, providing a comparative basis against PTX2 and other analogues.

Development of Novel In vitro and Ex vivo Toxicological Models

While initial toxicological assessments of PTX6 have been performed, the development of more sophisticated and physiologically relevant model systems is a key challenge for accurately predicting its potential effects.

Current Understanding and Research Gaps:

Existing Models: Current in vitro research has utilized established cell lines, such as human neuroblastoma cells and Clone 9 rat hepatocytes, as well as primary cells like rabbit intestinal enterocytes. nih.govcapes.gov.brnih.gov These models were instrumental in identifying F-actin depolymerization as a key toxic event. capes.gov.brnih.gov

Limitations of 2D Cultures: Traditional monolayer cell cultures, while useful for mechanistic screening, often fail to replicate the complex three-dimensional architecture, cell-cell interactions, and metabolic environment of native tissues. This limits their predictive power for in vivo responses.

Lack of Advanced Models: There is no published research on the use of advanced models such as 3D organoids (e.g., intestinal or liver organoids) or microfluidic "organ-on-a-chip" platforms for the study of PTX6 toxicity.

Future Directions: The development and application of novel toxicological models are essential. In vitro 3D organoid cultures derived from human stem cells could provide a more accurate representation of tissue-level responses to PTX6, particularly for target organs like the liver and intestine. food.gov.uk Additionally, ex vivo precision-cut tissue slice models could be used to study metabolic transformations and toxicity in an intact tissue environment. The use of "organ-on-a-chip" technology could allow for the dynamic modeling of PTX6 absorption, metabolism, and transport across physiological barriers.

Standardization of Analytical Methods and Inter-laboratory Harmonization

Accurate detection and quantification of PTX6 are fundamental for research, monitoring, and regulation. While effective methods exist, challenges related to standardization and comparability persist.

Current Understanding and Research Gaps:

Primary Analytical Method: Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the most powerful and widely used tool for the detection of PTX6 and other lipophilic marine toxins in shellfish and algal samples. ontosight.ainih.govmdpi.comcsic.es

Lack of Certified Reference Materials (CRMs): A significant obstacle to standardization is the limited availability of a certified reference material specifically for PTX6. While CRMs exist for precursor toxins like PTX2, the lack of a PTX6 standard hinders accurate quantification and the validation of analytical methods across different laboratories. cabidigitallibrary.orgnih.gov

Method Variability: Various extraction procedures, cleanup steps, and LC-MS/MS instrument conditions are used across different research and monitoring laboratories. This can lead to discrepancies in reported results, making inter-laboratory comparisons difficult and potentially impacting risk assessment. researchgate.netmdpi.com

Future Directions: A concerted effort is needed to develop and certify a stable, high-purity reference material for PTX6. This is the cornerstone of method validation and quality control. Following this, the organization of inter-laboratory proficiency testing and collaborative studies is crucial to harmonize analytical protocols. The goal is to establish a universally accepted reference method or a set of performance criteria that ensures data from different sources are reliable and comparable, building on existing frameworks like those from the European Food Safety Authority. ontosight.ai

Comprehensive Ecological Modeling of Pectenotoxin 6 Fate and Transport

Understanding the environmental dynamics of PTX6 is critical for predicting shellfish contamination events and assessing ecosystem exposure. This requires moving beyond simple occurrence monitoring to comprehensive ecological modeling.

Current Understanding and Research Gaps:

Source and Vector: It is known that pectenotoxins originate from dinoflagellates of the genus Dinophysis and accumulate in filter-feeding bivalves, where PTX2 is metabolized to PTX6. awi.demdpi.comawi.de

Fragmented Data: Current knowledge is largely based on field data showing the co-occurrence of Dinophysis species and pectenotoxin profiles in shellfish at specific locations and times. nih.govawi.de These data show that toxin production and profiles can be influenced by environmental factors like temperature and nutrient availability. frdc.com.auawi.de

Lack of Predictive Models: There are no comprehensive, predictive models specifically for the fate and transport of PTX6. Existing models for other phycotoxins, such as Dynamic Energy Budget (DEB) models, have been suggested as potentially applicable but have not been parameterized for PTX6. ifremer.fr

Future Directions: Future research should focus on developing integrated ecological models for PTX6. These models must incorporate multiple sub-models, including:

Bloom Dynamics: Models predicting the growth and distribution of toxin-producing Dinophysis species based on physical (temperature, light, hydrodynamics) and chemical (nutrient concentrations) environmental variables.

Shellfish Bio-kinetics: Models of shellfish feeding behavior, toxin uptake rates, and crucially, the biotransformation kinetics of PTX2 to PTX6 within different shellfish species.

Hydrodynamic Transport: Models that simulate the transport and dispersal of both the algal cells and the dissolved toxins in the water column.

Integrating these components would allow for a forecast-based approach to managing shellfish harvesting areas and would provide a more holistic understanding of the ecological role and impact of PTX6.

Table of Compounds

Q & A

Q. What are the primary challenges in isolating Pectenotoxin 6 (PTX6) from marine dinoflagellates, and how can these be methodologically addressed?

Isolation of PTX6 requires advanced chromatography (e.g., HPLC-MS/MS) due to its structural similarity to other pectenotoxins. Researchers should prioritize optimizing mobile phase gradients and column selection (e.g., C18 reverse-phase) to improve separation efficiency. Validation via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) is critical to confirm purity .

Q. Which in vitro models are most suitable for studying PTX6 cytotoxicity, and what endpoints should be prioritized?

Common models include human hepatocarcinoma (HepG2) and intestinal epithelial (Caco-2) cell lines. Researchers should measure apoptosis (via caspase-3 activation), membrane integrity (LDH release), and oxidative stress (ROS levels). Dose-response curves and time-course experiments are essential to distinguish acute vs. chronic effects .

Q. How can researchers ensure reproducibility in PTX6 bioactivity assays?

Standardize protocols for cell culture conditions (e.g., serum-free media, passage number), toxin solubilization (e.g., DMSO concentration ≤0.1%), and positive controls (e.g., okadaic acid for phosphatase inhibition). Include triplicate technical replicates and validate findings across independent laboratories .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on PTX6’s role in tumor progression vs. apoptosis?

Contradictions may arise from differential expression of protein targets (e.g., PP2A vs. MAPK pathways) across cell types. Researchers should employ transcriptomic profiling (RNA-seq) and phosphoproteomics to map signaling networks. Co-treatment with pathway-specific inhibitors (e.g., fostriecin for PP2A) can clarify mechanisms .

Q. How can in vivo models be optimized to study PTX6 toxicity while minimizing confounding factors from endotoxin contamination?

Use endotoxin-free PTX6 (validated via Limulus amebocyte lysate assay) and employ knockout mice (e.g., TLR4-deficient) to distinguish toxin-specific effects from innate immune responses. Include sham controls and monitor biomarkers like serum ALT/AST for hepatotoxicity .

Q. What computational approaches are effective for predicting PTX6’s molecular interactions when crystallographic data is unavailable?

Molecular docking (e.g., AutoDock Vina) with homology-modeled protein structures (e.g., PP2A catalytic subunit) can identify binding sites. Validate predictions via mutagenesis (e.g., alanine scanning) and surface plasmon resonance (SPR) for affinity measurements .

Q. How should researchers design studies to investigate PTX6’s environmental persistence and bioaccumulation in marine ecosystems?

Use LC-MS/MS to quantify PTX6 in seawater, sediment, and shellfish (e.g., mussels). Pair with metagenomics to assess dinoflagellate bloom dynamics. Employ probabilistic models (e.g., Monte Carlo simulations) to predict bioaccumulation factors under varying temperatures and nutrient conditions .

Methodological Frameworks

- For Hypothesis Testing : Apply the PICOT framework (Population: toxin-producing organisms; Intervention: PTX6 exposure; Comparison: untreated controls; Outcome: cytotoxicity; Time: acute vs. chronic) to structure experiments .

- For Data Validation : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research gaps, such as PTX6’s immunomodulatory effects in non-hepatic tissues .

Common Pitfalls & Solutions

- Artifact Formation : PTX6 degradation during extraction can skew results. Store samples at -80°C with antioxidants (e.g., ascorbic acid) and avoid freeze-thaw cycles .

- Overinterpretation of In Vitro Data : Correlate in vitro findings with in vivo outcomes (e.g., zebrafish embryotoxicity assays) to ensure biological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.